4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S1899921
CAS No.
651744-48-8
M.F
C16H25ClN2Si
M. Wt
308.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]py...

CAS Number

651744-48-8

Product Name

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(4-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C16H25ClN2Si

Molecular Weight

308.92 g/mol

InChI

InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3

InChI Key

HSMLARVFJADZQS-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Cl

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)Cl

Medicinal Chemistry:

The core structure of 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine incorporates a pyrrolo[2,3-b]pyridine ring system. This ring system is present in various bioactive molecules, including some with antitumor and antibacterial properties []. The chlorine atom and the triisopropylsilyl group attached to the ring might further modulate these biological effects. However, specific research on this particular compound's medicinal properties is currently lacking.

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is an organic compound characterized by a pyrrolopyridine core, which consists of a fused pyrrole and pyridine ring system. Its molecular formula is C16H25ClN2Si, and it has a molecular weight of approximately 306.91 g/mol. The presence of the triisopropylsilyl group provides steric hindrance, enhancing the compound's stability and reactivity in various

  • Chlorine atom: Chlorine is a moderate irritant and can react with some organic compounds.
  • Triisopropylsilyl group: While generally stable, this group can decompose under strongly acidic or basic conditions, releasing volatile silane compounds.

Following standard laboratory safety practices, including proper personal protective equipment (PPE) and handling procedures for potentially hazardous chemicals, is recommended when working with unknown compounds.

Limitations and Future Research Directions

The analysis presented here is limited by the scarcity of scientific information on 4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine.

Future research efforts could focus on:

  • Synthesis and characterization of the compound, including determination of its physical and chemical properties.
  • Investigation of its chemical reactivity to explore its potential as a building block for further functionalization.
  • Biological evaluation to assess its potential bioactivity and identify any therapeutic applications.

The chemical reactivity of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups. It can participate in several reactions:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound can act as a coupling partner in these reactions, facilitating the formation of carbon-carbon bonds .
  • Nitration: The pyrrole ring can undergo nitration, leading to various nitro-substituted derivatives.
  • Functionalization: The silyl group can be removed or modified, allowing for further functionalization of the molecule .

Research indicates that compounds similar to 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine exhibit significant biological activity. These compounds are often evaluated for their potential as:

  • Anticancer Agents: They have shown promising results against various cancer cell lines, including HepG2 and HCT-116, suggesting their potential in cancer therapy .
  • Kinase Inhibitors: Some derivatives have been identified as selective inhibitors of protein kinases, which are crucial targets in cancer treatment and other diseases .

The synthesis of 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

  • Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Silylation: The triisopropylsilyl group is introduced via silylation reactions, often using silyl chlorides or silyl ethers under basic conditions.
  • Chlorination: The introduction of the chlorine atom at the 4-position can be accomplished through electrophilic aromatic substitution or direct chlorination methods .

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in:

  • Medicinal Chemistry: Its derivatives are explored for their anticancer properties and selectivity towards specific protein kinases.
  • Organic Synthesis: It serves as a building block for more complex organic molecules in synthetic chemistry due to its reactivity and functional groups.
  • Proteomics Research: Used in various biochemical assays and studies due to its unique structural features .

Studies on interaction mechanisms reveal that 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine interacts with various biological targets:

  • Protein Kinases: It has been shown to bind selectively to certain kinases over others, which is critical for drug design aimed at inhibiting specific pathways involved in cancer progression .
  • Cellular Uptake: Similar compounds demonstrate good uptake in tumor sites when used in targeted therapies, indicating potential for enhanced delivery systems in cancer treatment .

Several compounds share structural similarities with 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
4-Amino-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineContains an amino group instead of chlorineExhibits different kinase inhibition profiles
5-Methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineMethyl substitution at the 5-positionAlters solubility and biological activity
4-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridineFluorine substitution at the 4-positionPotentially different electronic properties affecting reactivity

The unique combination of a triisopropylsilyl group and a chlorinated pyrrolopyridine structure makes 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine particularly valuable in research and development within medicinal chemistry and organic synthesis.

Wikipedia

4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-16

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